molecular formula C18H30O B13762138 2,4,6-Triisobutylphenol CAS No. 5856-99-5

2,4,6-Triisobutylphenol

Cat. No.: B13762138
CAS No.: 5856-99-5
M. Wt: 262.4 g/mol
InChI Key: YEBYLKSGBARIJJ-UHFFFAOYSA-N
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Description

2,4,6-Triisobutylphenol is an aromatic compound that belongs to the class of phenols. It is characterized by the presence of three isobutyl groups attached to the benzene ring at the 2, 4, and 6 positions. This compound is known for its steric hindrance due to the bulky isobutyl groups, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triisobutylphenol typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions include:

    Temperature: 70-100°C

    Reaction Time: 4-8 hours

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Molar Ratio: Phenol to isobutylene ratio of 1:2.5-3.1

The process involves heating and mixing the reactants, followed by the addition of isobutylene. The reaction mixture is then neutralized, crystallized, washed, filtered, and dried to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar alkylation process but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The crystallization mother liquor is often recycled to improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triisobutylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be readily oxidized to form phenoxy radicals.

    Substitution: Electrophilic substitution reactions can occur, although the steric hindrance from the isobutyl groups may limit the reactivity.

    Reduction: Reduction reactions can convert the phenol group to a corresponding hydrocarbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Electrophilic reagents such as halogens and nitrating agents can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

Scientific Research Applications

2,4,6-Triisobutylphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4,6-Triisobutylphenol involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It can also inhibit the oxidation of other molecules by forming stable phenoxy radicals. The steric hindrance from the isobutyl groups can influence the compound’s binding affinity and reactivity with various targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Triisobutylphenol is unique due to the presence of three isobutyl groups, which provide significant steric hindrance. This steric effect can influence its reactivity, stability, and applications, making it distinct from other similar compounds .

Properties

CAS No.

5856-99-5

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

2,4,6-tris(2-methylpropyl)phenol

InChI

InChI=1S/C18H30O/c1-12(2)7-15-10-16(8-13(3)4)18(19)17(11-15)9-14(5)6/h10-14,19H,7-9H2,1-6H3

InChI Key

YEBYLKSGBARIJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=C(C(=C1)CC(C)C)O)CC(C)C

Origin of Product

United States

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